molecular formula C24H27F2N3O4S B2765311 2,6-difluoro-N-[3-methyl-1-oxo-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-2-yl]benzamide CAS No. 1046115-67-6

2,6-difluoro-N-[3-methyl-1-oxo-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-2-yl]benzamide

Cat. No. B2765311
CAS RN: 1046115-67-6
M. Wt: 491.55
InChI Key: INMLPESDYCKBEG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzamide group, which is an aromatic compound containing an anilide group in which the carboxamide group is substituted with a benzene ring . It also contains a sulfonyl group attached to a piperazine ring, which is a common structure in many pharmaceuticals.


Chemical Reactions Analysis

The compound could potentially undergo several types of reactions, depending on the conditions. For example, the benzamide group could participate in nucleophilic acyl substitution reactions, and the piperazine ring could undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, its solubility in different solvents, its melting and boiling points, and its stability under various conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain a piperazine ring act as antagonists at certain types of receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential use as a pharmaceutical, or its chemical properties could be further investigated to better understand its reactivity and stability .

properties

IUPAC Name

2,6-difluoro-N-[3-methyl-1-oxo-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F2N3O4S/c1-17(2)22(27-23(30)21-19(25)9-6-10-20(21)26)24(31)28-12-14-29(15-13-28)34(32,33)16-11-18-7-4-3-5-8-18/h3-11,16-17,22H,12-15H2,1-2H3,(H,27,30)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMLPESDYCKBEG-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)N1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-{3-methyl-1-oxo-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]butan-2-yl}benzamide

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